N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHVCXIONGXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield 3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the benzamide core is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound lacks the pyrazolo-pyrimidine or triazolo-pyrimidine cores seen in compounds, which are critical for EGFR-TK inhibitory activity .
- Unlike the piperazine-containing compound in , the target uses a piperidine ring, which reduces basicity and alters pharmacokinetics .
Substituent Diversity :
- The target’s 3,4-dimethoxybenzoyl group contrasts with the halogen-rich substituents (e.g., dibromo, dichloro) in compounds, which may influence solubility and target affinity .
Synthetic Complexity :
- The target’s synthesis likely involves straightforward amide bond formation, whereas compounds require multi-step cyclization reactions (e.g., hydrazine-mediated ring closure) .
Physicochemical and Spectroscopic Properties
Potential Pharmacological Implications
- EGFR-TK Inhibition : Pyrazolo-pyrimidine derivatives () are established EGFR-TK inhibitors, but the target’s lack of this core suggests divergent biological targets .
- Dopamine Receptor Targeting : Piperazine-containing compounds () are designed for dopamine D3 receptor selectivity. The target’s piperidine group may modulate receptor binding differently .
Biological Activity
N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, particularly against Hepatitis B virus (HBV), as well as its pharmacokinetic profiles and toxicity assessments.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C18H22ClN2O3
- Molecular Weight : 348.83 g/mol
This compound features a piperidine ring, a chlorophenyl group, and two methoxy groups, contributing to its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, specifically against HBV. The compound has been shown to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication.
Case Study: IMB-0523
A derivative of this compound, referred to as IMB-0523, was synthesized and evaluated for its anti-HBV activity. The study involved both in vitro and in vivo assessments:
- In Vitro Studies : The compound demonstrated significant inhibition of HBV replication in HepG2.2.15 cells.
- In Vivo Studies : Using a duck HBV model, IMB-0523 exhibited promising anti-HBV effects, suggesting its potential as a therapeutic agent against HBV infections .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of IMB-0523 was assessed in animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations reached within hours.
- Metabolism : The compound showed metabolic stability due to the alkylation of the amine group.
- Toxicity : Acute toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other related compounds is useful.
| Compound Name | Antiviral Activity | Toxicity Level | Pharmacokinetic Profile |
|---|---|---|---|
| IMB-0523 | High | Low | Rapid absorption |
| Compound A | Moderate | Moderate | Delayed peak |
| Compound B | High | High | Variable absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
